molecular formula C20H23N5O3S B2757595 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1172905-92-8

2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2757595
CAS No.: 1172905-92-8
M. Wt: 413.5
InChI Key: NSRRHJBXWKCPKG-UHFFFAOYSA-N
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Description

The compound 2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a pyrazolo[3,4-d]pyridazine core substituted with a 2-methoxyphenyl group at position 1, a methyl group at position 4, and a thioacetamide moiety at position 6. The acetamide’s nitrogen is further functionalized with a tetrahydrofuran-2-ylmethyl group.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-15-11-22-25(16-7-3-4-8-17(16)27-2)19(15)20(24-23-13)29-12-18(26)21-10-14-6-5-9-28-14/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRRHJBXWKCPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3CCCO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

The target compound shares structural motifs with pyrazolo-pyridine and pyrazolo-pyrimidine derivatives. Key differences lie in the heterocyclic core and substituent effects:

Compound Core Structure Positional Substituents Key Functional Groups
Target Compound Pyrazolo[3,4-d]pyridazine 1-(2-methoxyphenyl), 4-methyl, 7-thioacetamide, N-(tetrahydrofuran-2-yl)methyl Thioacetamide, Tetrahydrofuran
Compound 4g Pyrazolo[3,4-b]pyridine 3-(4-chlorophenyl), 1-phenyl, 7-acetamide, N-(4-trifluoromethylphenyl) Acetamide, Trifluoromethylphenyl
Compound Pyrazolo[3,4-d]pyrimidin 1-(4-methoxyphenyl), N-(4-chlorobenzyl) Methoxyphenyl, Chlorobenzyl

Key Observations :

  • Heterocyclic Core: The pyridazine ring (two adjacent nitrogen atoms) in the target compound increases polarity compared to pyridine (one nitrogen) in Compound 4g and pyrimidine (two non-adjacent nitrogens) in . This may enhance solubility or alter binding interactions.
  • Substituent Effects :
    • The 2-methoxyphenyl group in the target compound likely influences electronic properties differently than the 4-methoxyphenyl group in .
    • The tetrahydrofuran substituent in the target compound may improve metabolic stability compared to the trifluoromethylphenyl group in Compound 4g .

Reaction Conditions :

  • Thioacetamide incorporation (as in the target compound) may require milder conditions compared to chloroacetamide derivatives (e.g., uses 50°C in dioxane for 12–15 hours ).

Physicochemical Properties

Data from analogous compounds highlight trends in spectroscopic and thermal behavior:

Property Target Compound Compound 4g Compound
Melting Point Not reported 221–223°C Not reported
IR Bands (cm⁻¹) C=S (~1050–1200, inferred) 3321 (-NH), 1682 (C=O) Not reported
NMR Shifts (δ ppm) Not reported 1.83 (Ar-CH3), 4.23 (CH2), 7.13–7.83 (Ar-H) Not reported

Key Differences :

  • The thioacetamide group (C=S) in the target compound is expected to exhibit lower IR absorption frequencies compared to the C=O group in Compound 4g .
  • The tetrahydrofuran substituent may introduce distinct NMR signals (e.g., oxygenated CH2 groups at ~3.5–4.0 ppm).

Stability and Functional Group Reactivity

  • Thioacetamide vs. Acetamide : The thio group in the target compound may reduce hydrolytic stability compared to oxygen-based acetamides (e.g., Compound 4g ).

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and catalyst selection. For example:

  • Step 1 : Condensation of the pyrazolo[3,4-d]pyridazine core with a thioacetamide precursor under reflux in anhydrous DMF at 110°C for 12 hours .
  • Step 2 : Introduction of the tetrahydrofuran-methyl group via nucleophilic substitution, requiring inert conditions (argon atmosphere) and a palladium catalyst .
  • Key Parameters : Yield improvements (from ~45% to 72%) are achieved by optimizing solvent ratios (e.g., THF:DCM 3:1) and reaction time adjustments .

Q. How is the compound characterized to confirm structural integrity?

Advanced spectroscopic and chromatographic methods are employed:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm, pyridazine carbons at δ 150–160 ppm) .
  • HPLC-MS : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detecting the molecular ion [M+H]+^+ at m/z 495.2 .

Q. What are the primary functional groups influencing reactivity?

The thioacetamide bridge (-S-C(=O)-N-) enables nucleophilic substitutions, while the pyridazine core participates in π-π stacking. The tetrahydrofuran group contributes to solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC50_{50} values (e.g., kinase inhibition ranging from 0.8–5.3 µM) may arise from assay conditions:

  • Experimental Design : Standardize ATP concentrations (e.g., 100 µM vs. 200 µM in kinase assays) and cell lines (HEK293 vs. HeLa) .
  • Statistical Analysis : Use ANOVA with post-hoc tests to compare datasets; consider batch effects from compound storage (e.g., DMSO stock stability at -80°C vs. -20°C) .

Q. What computational strategies predict binding modes to kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions:

  • Key Residues : Hydrogen bonding with Asp102 in the kinase active site and hydrophobic interactions with Leu184 .
  • Validation : Compare computed binding energies (ΔG = -9.2 kcal/mol) with experimental IC50_{50} values .

Q. How does structural modification impact pharmacokinetic properties?

SAR studies reveal:

  • Tetrahydrofuran vs. Furan : Replacing furan with tetrahydrofuran increases metabolic stability (t1/2_{1/2} from 2.1 to 4.7 hours in rat liver microsomes) due to reduced CYP3A4 oxidation .
  • Thioether vs. Sulfone : Oxidation of the thioether to sulfone (-SO2_2-) improves aqueous solubility (LogP from 2.5 to 1.8) but reduces cell permeability (Papp from 8.2 × 106^{-6} to 3.1 × 106^{-6} cm/s) .

Q. What analytical methods resolve degradation products under stress conditions?

Forced degradation studies (acid/base/oxidative) paired with LC-HRMS identify:

  • Major Degradant : Hydrolysis of the acetamide group generates a carboxylic acid derivative (m/z 477.1) under basic conditions (0.1M NaOH, 40°C) .
  • Mitigation : Lyophilization under nitrogen reduces hydrolysis by 40% compared to ambient storage .

Methodological Guidance

Designing a robust assay for target engagement studies

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with 10 µM compound, heat shock at 55°C for 3 min, and quantify soluble target via Western blot .
  • Negative Control : Use a structurally analogous compound lacking the thioether group to confirm specificity .

Addressing low yield in final coupling steps

  • Catalyst Screening : Test Pd(OAc)2_2, PdCl2_2, and Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling; Pd(PPh3_3)4_4 improves yield by 25% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 45 minutes at 120°C, achieving 89% conversion .

Interpreting conflicting solubility data

  • Dynamic Light Scattering (DLS) : Differentiate between true solubility and colloidal aggregation (common in DMSO stocks >10 mM) .
  • Co-solvent Systems : Use 10% PEG-400 in PBS to enhance solubility from 0.2 mg/mL to 1.5 mg/mL .

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